
Pyridazine, 4,6-dinitro-3-methoxy-, 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridazine, 4,6-dinitro-3-methoxy-, 1-oxide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as PDMO, and it has been shown to possess several unique properties that make it a valuable tool for researchers.
Mecanismo De Acción
The mechanism of action of PDMO is based on its ability to undergo a redox reaction with ROS. When PDMO reacts with ROS, it is converted into a highly fluorescent compound that emits light at a specific wavelength. This process allows researchers to monitor changes in ROS levels in real-time.
Efectos Bioquímicos Y Fisiológicos
PDMO has been shown to have several biochemical and physiological effects. For example, PDMO has been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, PDMO has been shown to have anti-inflammatory properties, which may make it a useful tool for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using PDMO in lab experiments is its high sensitivity to ROS. This sensitivity allows researchers to monitor changes in ROS levels in real-time, which can provide valuable insights into cellular processes. However, PDMO also has some limitations. For example, PDMO can be toxic to cells at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving PDMO. One potential direction is the development of new fluorescent probes based on the structure of PDMO. These probes could be used to monitor other cellular processes, such as changes in pH or the presence of specific molecules. Additionally, PDMO could be used as a tool for the development of new therapies for inflammatory diseases and cancer.
Métodos De Síntesis
The synthesis of PDMO is a complex process that involves several steps. The first step involves the reaction of 4,6-dinitro-3-methoxy-pyridazine with hydrogen peroxide in the presence of a catalyst. This reaction produces PDMO as a yellow crystalline solid. The purity of the final product can be improved through recrystallization and purification techniques.
Aplicaciones Científicas De Investigación
PDMO has been used in a wide range of scientific research applications. One of the most common applications is as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. PDMO is highly sensitive to ROS, and it can be used to monitor changes in ROS levels in real-time.
Propiedades
Número CAS |
35436-15-8 |
|---|---|
Nombre del producto |
Pyridazine, 4,6-dinitro-3-methoxy-, 1-oxide |
Fórmula molecular |
C5H4N4O6 |
Peso molecular |
216.11 g/mol |
Nombre IUPAC |
3-methoxy-4,6-dinitro-1-oxidopyridazin-1-ium |
InChI |
InChI=1S/C5H4N4O6/c1-15-5-3(8(11)12)2-4(9(13)14)7(10)6-5/h2H,1H3 |
Clave InChI |
GCBFEKOPFMITSV-UHFFFAOYSA-N |
SMILES |
COC1=N[N+](=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[O-] |
SMILES canónico |
COC1=N[N+](=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[O-] |
Otros números CAS |
35436-15-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



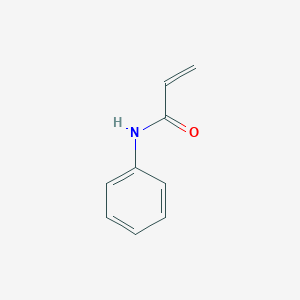
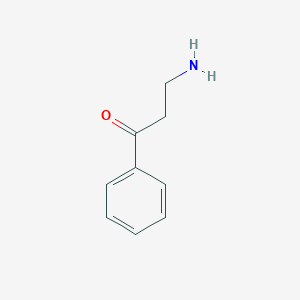
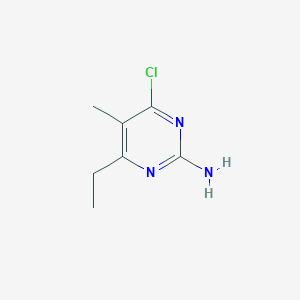
![4-[(4-Methoxyphenyl)diazenyl]-1-naphthol](/img/structure/B184245.png)
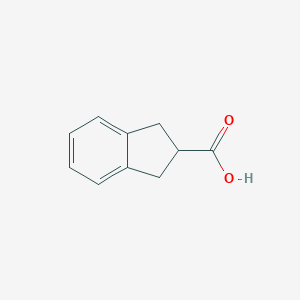

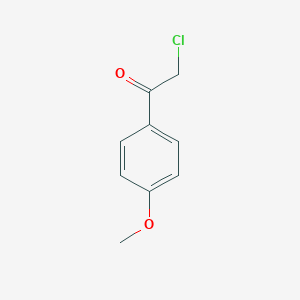
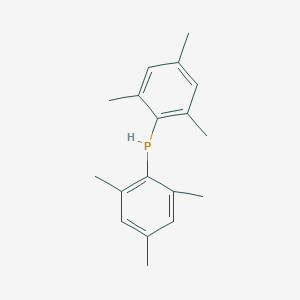
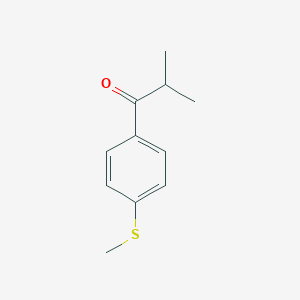
![N-(2-chlorobenzylidene)-N-{2-[(2-chlorobenzylidene)amino]ethyl}amine](/img/structure/B184255.png)
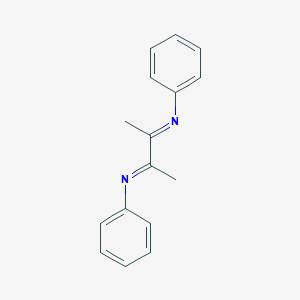
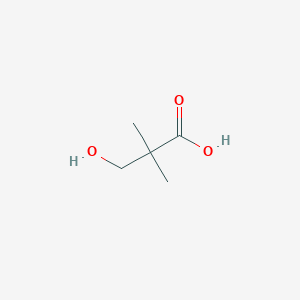
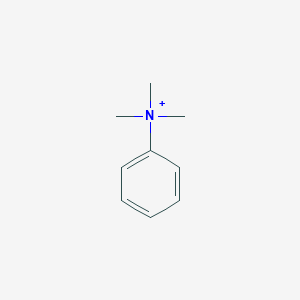
![4-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B184265.png)